Ethyl 2-(methylamino)-2-(o-tolyl)acetate

Description

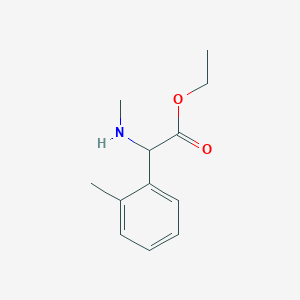

Ethyl 2-(methylamino)-2-(o-tolyl)acetate is an α-substituted ester featuring a methylamino group (-NHCH₃) and an ortho-tolyl (2-methylphenyl) moiety at the α-carbon (Figure 1). This compound is notable for its structural complexity, combining an aromatic system with a secondary amine, which confers unique electronic and steric properties. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol (calculated).

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 2-(methylamino)-2-(2-methylphenyl)acetate |

InChI |

InChI=1S/C12H17NO2/c1-4-15-12(14)11(13-3)10-8-6-5-7-9(10)2/h5-8,11,13H,4H2,1-3H3 |

InChI Key |

WUTRQLPKSQDSJB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1C)NC |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(methylamino)-2-(o-tolyl)acetate is an organic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthetic pathways, and relevant research findings.

Compound Overview

- Chemical Structure : this compound features an ester functional group with a methylamino substituent and an o-tolyl group. Its molecular formula is C12H15NO2, with a molecular weight of approximately 193.24 g/mol.

- Functional Groups : The presence of the amino group and the o-tolyl moiety contributes to its reactivity and biological properties.

Biological Activity

Research indicates that this compound may exhibit significant biological activity, particularly as a precursor for synthesizing biologically active compounds. Its derivatives have been explored for various pharmaceutical applications, notably in antifungal and anticancer research.

Antifungal Activity

Studies have suggested that derivatives of this compound may possess antifungal properties. For instance, compounds synthesized from this precursor have shown promising results against various fungal strains, indicating potential applications in treating fungal infections.

The specific mechanisms of action for this compound and its derivatives depend on the final compounds produced from it. These mechanisms often involve interactions with biological pathways, potentially targeting cellular processes such as:

- Tubulin Polymerization : Similar compounds have been noted for their ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation .

- Cell Cycle Arrest : Some derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis or necrosis .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other amino acid esters:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Amino Acid Ester | Contains o-tolyl group |

| Ethyl 2-amino-2-phenylacetate | Amino Acid Ester | Phenyl group instead of o-tolyl |

| Ethyl 2-amino-2-p-tolylacetate | Amino Acid Ester | p-Tolyl group instead of o-tolyl |

| Ethyl 2-amino-3-methylbutanoate | Amino Acid Ester | Different branching in alkane chain |

This table illustrates how the structural variations influence the compound's reactivity and potential applications in medicinal chemistry.

Case Studies and Research Findings

- Cytotoxicity Testing : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against human cancer cell lines. For example, compounds derived from this compound showed IC50 values indicating effective inhibition of cell growth in MCF-7 breast cancer cells .

- Fluorescence Quenching Studies : Interaction studies using fluorescence quenching techniques revealed insights into the compound's reactivity with biomolecules, suggesting potential pathways for drug development.

- Molecular Docking Studies : Recent research utilizing molecular docking has evaluated the binding affinities of derivatives against specific targets involved in fungal infections, further supporting its potential as an antifungal agent .

Comparison with Similar Compounds

Comparative Data Table

Preparation Methods

Nucleophilic Substitution of Ethyl Bromoacetate with o-Toluidine

A common and direct method involves reacting ethyl bromoacetate with o-toluidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds via nucleophilic substitution where the amino group of o-toluidine attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide and forming the amino acid ester.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Ethyl bromoacetate + o-toluidine + NaOH | Stirred at room temperature or mild heating to promote substitution |

| 2 | Workup | Extraction with ethyl acetate, drying over anhydrous magnesium sulfate, and concentration under reduced pressure |

| 3 | Purification | Silica gel column chromatography to isolate Ethyl 2-(methylamino)-2-(o-tolyl)acetate |

This method yields the target compound with moderate to good yields and is widely cited in organic synthesis literature.

Reductive Methylation of Ethyl 2-Amino-2-(o-tolyl)acetate

An alternative approach involves first synthesizing Ethyl 2-amino-2-(o-tolyl)acetate, followed by reductive methylation to introduce the methylamino substituent. This is typically performed by reacting the primary amino ester with formaldehyde and a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Ethyl 2-amino-2-(o-tolyl)acetate + formaldehyde | Formation of iminium intermediate |

| 2 | Sodium cyanoborohydride or catalytic hydrogenation | Reduction of iminium to methylamino group |

| 3 | Workup and purification | Extraction and chromatography |

This method allows for selective methylation and can improve purity and yield of the methylamino-substituted product.

Esterification of 2-(Methylamino)-2-(o-tolyl)acetic Acid

In some synthetic routes, the amino acid precursor 2-(methylamino)-2-(o-tolyl)acetic acid is first prepared, then esterified with ethanol under acidic conditions to form the ethyl ester.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-(Methylamino)-2-(o-tolyl)acetic acid + ethanol + H2SO4 (catalyst) | Reflux until completion |

| 2 | Neutralization with sodium bicarbonate | To quench acid catalyst |

| 3 | Extraction with ethyl acetate, drying, and concentration | Isolation of this compound |

This method is classical and effective for ester formation, especially when the acid precursor is readily available.

Multi-Step Synthesis via Intermediate Ethyl 3-Oxo-3-(o-tolyl)propanoate

More complex synthetic protocols involve the preparation of intermediate keto esters such as Ethyl 3-oxo-3-(o-tolyl)propanoate, followed by amination and further functionalization steps.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Preparation of Ethyl 3-oxo-3-(o-tolyl)propanoate via Claisen condensation or acylation | Using o-tolyl derivatives and ethyl acetate or malonate esters |

| 2 | Reaction with methylamine or methylamino reagents | To introduce the methylamino group |

| 3 | Purification | Chromatography and recrystallization |

This approach allows structural modifications and is useful for analog synthesis.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Ethyl bromoacetate + o-toluidine | NaOH or K2CO3 | Room temp to mild heating | Moderate to high | Simple, direct, widely used |

| Reductive Methylation | Ethyl 2-amino-2-(o-tolyl)acetate + formaldehyde | NaCNBH3 or H2 catalyst | Mild heating or room temp | High | Selective methylation, high purity |

| Acid Esterification | 2-(Methylamino)-2-(o-tolyl)acetic acid + ethanol | H2SO4 catalyst | Reflux | Moderate to high | Classical method, requires acid precursor |

| Multi-step via Keto Ester | o-Tolyl derivatives + malonate esters | Various bases and amines | Multiple steps, heating | Variable | Allows analog synthesis, more complex |

Research Findings and Notes

The nucleophilic substitution method is the most straightforward and commonly applied for synthesizing this compound, with typical yields ranging from 60% to 85% depending on reaction conditions and purification techniques.

Reductive methylation offers a controlled way to introduce the methyl group on the amino substituent, minimizing side reactions and improving product purity. Sodium cyanoborohydride is preferred for its mildness and selectivity.

Esterification of the acid precursor is a classical approach but requires prior synthesis of the acid intermediate, which can add complexity and lower overall yield.

Multi-step syntheses involving keto ester intermediates are useful for structural diversification but are less efficient for large-scale preparation due to multiple purification steps.

Purification typically involves extraction with ethyl acetate, drying over anhydrous magnesium sulfate or sodium sulfate, and silica gel chromatography to achieve ≥95% purity as confirmed by NMR and mass spectrometry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-(methylamino)-2-(o-tolyl)acetate, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step protocols, such as condensation reactions to form heterocyclic intermediates followed by functional group modifications. For example, imidazole derivatives (structurally analogous to the target compound) are synthesized via glyoxal-ammonia-aromatic aldehyde condensations under reflux conditions . Key parameters include solvent choice (e.g., THF for controlled reactivity), base selection (e.g., NaH for deprotonation), and temperature control (reflux for 6–12 hours). Yield optimization may require adjusting stoichiometric ratios of reagents like ethyl chloroacetate or methylamine derivatives .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the methylamino and o-tolyl substituents. For example, H NMR signals at δ 2.45 ppm (s, 3H) confirm the methyl group on the aromatic ring, while δ 4.45 ppm (q, 2H) corresponds to the ethoxy group in related esters . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight (e.g., MW 194.23 g/mol for a similar compound ) and functional groups (e.g., C=O stretch at ~1700 cm).

Q. How does the o-tolyl group influence the compound’s stability under standard laboratory conditions?

- Answer : The o-tolyl group introduces steric hindrance, which can stabilize the compound against hydrolysis but may increase sensitivity to strong oxidizing agents. Stability studies of analogous imidazole esters indicate that storage at -20°C in inert atmospheres preserves integrity for ≥2 years . Degradation pathways should be monitored via HPLC or TLC to detect byproducts like oxidized derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in nucleophilic substitution reactions?

- Answer : The methylamino group acts as a nucleophile, while the ester moiety serves as an electrophilic site. In reactions with alkyl halides or acyl chlorides, the compound undergoes substitution at the α-carbon, influenced by the electron-donating o-tolyl group. Computational studies (e.g., DFT calculations) can model charge distribution and predict reactivity hotspots . Kinetic experiments under varying pH and solvent polarities are recommended to elucidate rate-determining steps .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Answer : Contradictions in antimicrobial or anticancer activity may arise from differences in assay conditions (e.g., bacterial strains, cell lines) or compound purity. Standardized protocols, such as CLSI guidelines for MIC determination, should be adopted. Cross-validation using orthogonal assays (e.g., fluorescence-based binding vs. enzymatic inhibition) and batch-specific purity checks via HPLC (>98% ) are critical. Meta-analyses of structure-activity relationships (SAR) for imidazole derivatives can contextualize outliers .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like α-glucosidase or β-lactamase. The o-tolyl group’s π-π stacking with aromatic residues (e.g., Tyr in binding pockets) and hydrogen bonding via the methylamino group are key factors . Free energy perturbation (FEP) calculations quantify binding energy changes upon structural modifications .

Methodological Considerations

Q. What analytical workflows are recommended for detecting degradation products during long-term storage?

- Answer : Implement LC-MS/MS with reverse-phase C18 columns to separate and identify degradation products. For example, oxidation byproducts may show [M+H]+ ions at m/z +16 (addition of oxygen). Accelerated stability studies (40°C/75% RH for 6 months) coupled with Arrhenius modeling predict shelf-life under standard conditions .

Q. How can synthetic routes be optimized to reduce racemization in chiral derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.